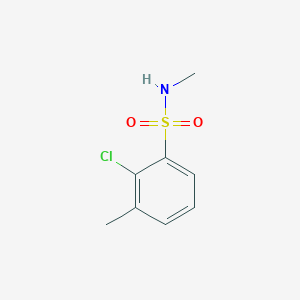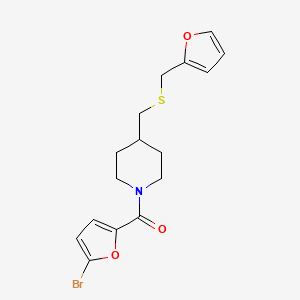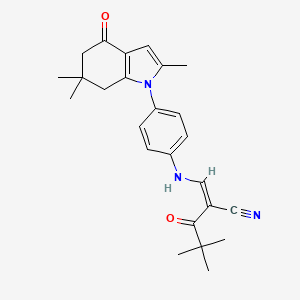
2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide” is a chemical compound with the molecular formula C14H15NO2S . It has a molecular weight of 261.34 g/mol . The IUPAC name for this compound is 2-ethoxy-N-(thiophen-3-ylmethyl)benzamide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: CCOC1=CC=CC=C1C(=O)NCC2=CSC=C2 . This indicates that the molecule contains a benzamide group attached to a thiophene ring via a methylene bridge, and an ethoxy group attached to the benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 261.34 g/mol, a XLogP3-AA value of 2.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 5, an exact mass of 261.08234989 g/mol, a monoisotopic mass of 261.08234989 g/mol, a topological polar surface area of 66.6 Ų, a heavy atom count of 18, and a complexity of 273 .
科学的研究の応用
Crystal Structure Analysis
Research on related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide, has been conducted to understand their crystal structure through spectral analysis and X-ray diffraction studies. These studies provide insights into the molecular interactions and stabilization mechanisms within the crystal lattice, which are crucial for the development of new materials with desired physical and chemical properties (Sharma et al., 2016).
Synthesis Methodologies
The synthesis of related compounds involves various chemical reactions, highlighting the versatility of thiophene-based compounds in chemical synthesis. For example, reactions involving phosphoryl chloride in dimethyl formamide showcase the formation of heterocyclic annelated compounds from specific precursors, providing a pathway to synthesize a broad range of thiophene derivatives with potential applications in medicinal chemistry and materials science (Peesapati & Anuradha, 2000).
Biological Activities
Thiophene-3-carboxamide derivatives exhibit antibacterial and antifungal activities, suggesting their potential as lead compounds for developing new antimicrobial agents. The study of these compounds' interactions with biological targets is crucial for understanding their mechanism of action and optimizing their efficacy and safety profiles (Vasu et al., 2005).
Anticancer Evaluation
The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and their evaluation against various cancer cell lines highlight the potential therapeutic applications of thiophene derivatives in oncology. Identifying compounds with higher anticancer activities than reference drugs is a significant step towards developing more effective treatments (Ravinaik et al., 2021).
Molecular Structural Analysis and Antioxidant Properties
The structural analysis of novel benzamide derivatives, both experimentally and theoretically, helps in understanding their physicochemical properties and potential applications. Studies involving density functional theory (DFT) calculations and antioxidant properties assessments provide a comprehensive understanding of these compounds' reactivity and possible health benefits (Demir et al., 2015).
特性
IUPAC Name |
2-ethoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-2-22-17-8-4-3-7-16(17)18(21)20-14-19(10-5-6-11-19)15-9-12-23-13-15/h3-4,7-9,12-13H,2,5-6,10-11,14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSQKDVORDNUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
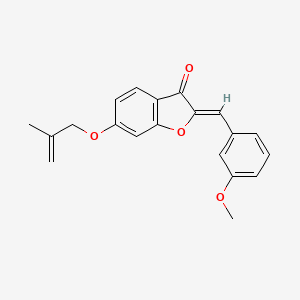

![1-(2-fluorophenyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2609835.png)

![2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate](/img/structure/B2609837.png)
![3-((2,5-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2609839.png)



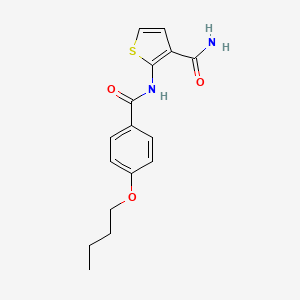
![1-(2-(4-ethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609850.png)
